cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXATPSIGBJTPI-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Ring Formation
The piperidine core is constructed via a Mannich-type cyclization or aza-Diels-Alder reaction . A representative protocol from patent literature involves:
Hydroxymethyl Group Introduction
The hydroxymethyl moiety is installed via Grignard addition or reductive amination :
-
Formaldehyde addition to a pre-formed enolate intermediate.
-
Borane-mediated reduction of a ketone intermediate (e.g., using BH₃·THF at −78°C).
Key data :
Purification and Isolation
Chromatographic Methods
| Parameter | Silica Gel Chromatography | Preparative HPLC |
|---|---|---|
| Mobile Phase | Hexane:EtOAc (3:1) | MeCN:H₂O (0.1% TFA) |
| Purity Achieved | 90–93% | 97–99% |
| Recovery | 85% | 70% |
Chromatography remains the gold standard, though recrystallization from ethanol/water mixtures (1:5 v/v) improves crystalline purity to 98.5%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar piperidine structures can exhibit significant pharmacological activities. For instance, piperidine derivatives have been studied for their potential as:
- CNS agents : Compounds like cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine derivatives are investigated for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as Alzheimer's disease .
- Antidepressants : Some studies suggest that piperidine derivatives can modulate serotonin receptors, which may contribute to their antidepressant effects .
Kinase Inhibition
The compound has been explored as a potential kinase inhibitor, particularly in cancer research. Kinases are crucial in signaling pathways that regulate cell growth and division. Inhibiting specific kinases can lead to reduced tumor growth:
- Case Study : A study demonstrated that piperidine-based compounds could effectively inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancers . The structural similarities of cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate suggest it may also possess similar inhibitory properties.
Synthetic Chemistry
The synthesis of this compound is of interest for developing new synthetic methodologies:
- Reactions : The compound can be synthesized through various chemical reactions involving piperidine derivatives and tert-butyl groups, showcasing its versatility in organic synthesis .
Data Tables
Case Study 1: Neuroprotective Effects
A research study evaluated the neuroprotective effects of a series of piperidine derivatives, including this compound. The results indicated improved cognitive function in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In a study focusing on kinase inhibitors, this compound was tested against various cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity and inhibited cell proliferation, highlighting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations :
- Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity compared to methyl or dimethyl analogs, likely improving aqueous solubility .
- Reactivity : The -CH2OH group offers a reactive site for further functionalization (e.g., tosylation, azidation), whereas methyl or fluorine substituents limit such modifications .
Stereoisomeric Comparisons: cis vs. trans Isomers
Key Observations :
- Synthetic Challenges : The cis isomer exhibits lower yields and slower reaction rates in tosylate-to-azide conversions, likely due to steric hindrance between the 3-hydroxy and 4-hydroxymethyl groups .
- Commercial Viability : The cis isomer's discontinuation in catalogs (e.g., CymitQuimica) highlights practical limitations compared to trans analogs .
Silyl-Protected Derivatives
- Example : cis-Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-((tert-butyldimethylsilyloxy)methyl)piperidine-1-carboxylate (cis-42)
Tosylate and Azide Derivatives
- Tosylated Analog (cis-47) :
- Azidated Analog (cis-48) :
- Utility : High-yield azide formation (91%) supports click chemistry applications, though slower kinetics compared to trans-48 .
Biological Activity
cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 852358-78-2
The compound contains a piperidine ring with a hydroxymethyl group and a tert-butyl ester, which contributes to its unique chemical behavior and potential for interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. These interactions may modulate metabolic pathways, making it a candidate for drug development in various therapeutic areas.
Key Biological Activities:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially influencing their activity. This includes modulation of metabolic enzymes which can affect drug metabolism and efficacy in therapeutic contexts.
- Anticancer Potential : Preliminary studies suggest that derivatives of piperidine compounds, including this one, may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a potential pathway for therapeutic application .
- Neuroprotective Effects : Some studies have indicated that compounds within this chemical class may possess neuroprotective effects, possibly through cholinergic pathways, which are crucial in neurodegenerative diseases like Alzheimer's .
Mechanistic Studies
Research has focused on understanding the mechanisms through which this compound exerts its effects.
Enzyme Interaction Studies
The compound's structural features allow it to interact with specific enzyme active sites, modulating their function. For example:
- UDP-Galactopyranose Mutase Inhibition : This enzyme is critical in mycobacterial cell wall biosynthesis, making it a target for tuberculosis treatment. Compounds similar to this compound have been explored as potential inhibitors .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Activity :
- Neuroprotective Research :
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate | Hydroxymethylphenyl substitution | Anticancer activity via PROTAC development |
| Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate | Pyrrolidine ring | Enzyme modulation for metabolic pathways |
| cis-Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | Hydroxymethyl and tert-butyl groups | Potential neuroprotective effects |
This table illustrates how variations in substituents influence the biological activity and therapeutic potential of related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protection and deprotection strategies. For example, intermediates like cis-tert-butyl 3-(tert-butyldimethylsilyloxy)-4-(hydroxymethyl)piperidine-1-carboxylate (cis-46) are synthesized via silyl ether protection of hydroxyl groups, followed by tosylation using p-toluenesulfonyl chloride in pyridine (yields: ~53% for cis vs. 68% for trans isomers after 48 hours) . Optimization includes extending reaction times, controlling temperature (e.g., 0°C to room temperature), and using excess reagents. Recovery of unreacted starting materials (e.g., cis-46) via flash chromatography improves overall efficiency .
Q. What spectroscopic techniques are essential for characterizing this compound’s stereochemistry and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for stereochemical analysis. For instance, and NMR (400 MHz, CDCl) resolve diastereotopic protons and confirm cis-configuration via coupling constants (e.g., J = 8.5 Hz for hydroxylmethyl groups) . Infrared (IR) spectroscopy identifies functional groups (e.g., 3440 cm for -OH, 1668 cm for carbonyl). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+Na] at m/z 368.2228) .
Advanced Research Questions
Q. How do stereochemical configurations influence crystallization and hydrogen-bonding patterns in this compound?
- Methodological Answer : Graph set analysis (GSA) of hydrogen-bonding networks, as described by Etter’s formalism, reveals how cis-configurations favor specific intermolecular interactions. For example, the hydroxyl and hydroxymethyl groups in cis isomers form intramolecular hydrogen bonds, reducing solubility and promoting crystal lattice stability. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) and visualization via ORTEP-3 can map these interactions .
Q. What factors explain yield discrepancies in tosylation reactions between cis and trans isomers?
- Methodological Answer : Steric hindrance in the cis configuration slows reaction kinetics. Tosylation of cis-46 requires prolonged reaction times (48 hours vs. 24 hours for trans) due to restricted access of the hydroxyl group to tosyl chloride. Monitoring via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMF for azide formation) mitigate these issues .
Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations model transition states for reactions like azide substitution. For example, the conversion of cis-tosylate to cis-azide (NaN in DMF) shows slower kinetics than trans due to higher activation energy barriers. Software like Gaussian or ORCA simulates these pathways, guiding solvent and catalyst selection .
Data Analysis & Stability
Q. What protocols ensure safe handling and storage of this compound given its hygroscopicity?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the tert-butyl carbamate group. Use desiccants (e.g., silica gel) and avoid aqueous conditions during synthesis. Safety protocols include wearing nitrile gloves and eye protection, as outlined in hazard assessments for similar piperidine derivatives .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer : Cross-validate data using standardized methods (e.g., USP melting point apparatus, calibrated NMR spectrometers). For example, discrepancies in IR peaks may arise from solvent effects (CDCl vs. DMSO-d). Public databases like PubChem or IUCr journals provide reference spectra for comparison .
Applications in Drug Development
Q. What strategies are employed to derivatize this compound for biological activity screening?
- Methodological Answer : Functionalize the hydroxymethyl group via Mitsunobu reactions (e.g., with triphenylphosphine/diethyl azodicarboxylate) to introduce ether or ester moieties. Azide intermediates (e.g., cis-48) enable click chemistry with alkynes for bioconjugation. Assess cytotoxicity using MTT assays on HEK-293 or HeLa cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
